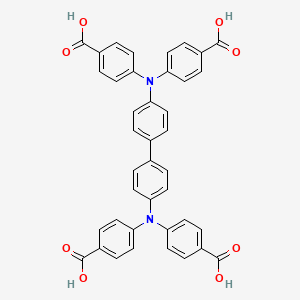

n,n,n',n'-Tetrakis(4-carboxyphenyl)biphenyl-4,4'-diamine

Overview

Description

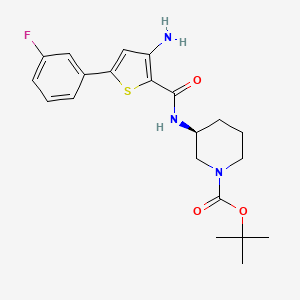

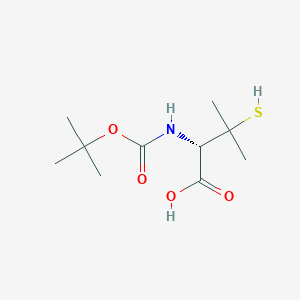

N,N,N’,N’-Tetrakis(4-carboxyphenyl)biphenyl-4,4’-diamine is a chemical compound with the molecular formula C40H28N2O8 . It has been used as a ligand in the synthesis of new metal-organic frameworks .

Synthesis Analysis

The compound has been synthesized via solvent thermal method . In another study, it was used as a building block in the synthesis of conjugated microporous polymers via Suzuki and Sonogashira polymerization reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl core with four carboxyphenyl groups attached via amine linkages . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

This compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). For example, it has been used to synthesize MOFs with copper (Cu) and cadmium (Cd) ions . These MOFs have been characterized using various techniques such as scanning electron microscopy, powder X-ray diffraction, BET analysis, and spectrofluorometry .Physical And Chemical Properties Analysis

The compound has a molecular weight of 664.659 Da . More detailed physical and chemical properties are not provided in the sources.Scientific Research Applications

Hole Transport in Molecular Glasses

N,N,N',N'-Tetrakis(4-carboxyphenyl)biphenyl-4,4'-diamine has been studied for its role in hole transport in vapor-deposited molecular glasses. Research by Heun and Borsenberger (1995) investigated hole mobilities in layers of similar compounds, providing insights into charge transport occurring by hopping through localized states with energetic and positional disorder (Heun & Borsenberger, 1995).

Electrochromic Systems

A novel panchromatic shutter for transparent display applications was developed using derivatives of this compound. Wu and Liou (2018) combined N,N,N',N'-Tetrakis(4-methoxyphenyl)biphenyl-4,4'-diamine with other materials to create an electrochromic device with exceptional properties like enhanced color contrast and switching time (Wu & Liou, 2018).

Molecular Structures and Electrochemical Response

The molecular structures and electrochemical response of derivatives of this compound have been extensively studied. Low et al. (2004) analyzed compounds like N,N,N',N'-Tetra(4-methylphenyl)biphenyl-4,4'-diamine, revealing insights into the electronic spectroscopy and stability of radical cations (Low et al., 2004).

Preparation for Organic Electroluminescent Devices

This compound has been explored for its application in organic electroluminescent (OEL) devices. Sheng (2001) prepared derivatives such as N,N'-diphenyl-N,N'-bis(3-methylphenyl)biphenyl-4,4'-diamine for use as hole transport materials, showcasing their potential in OEL technology (Sheng, 2001).

Metal–Organic Frameworks for Ion Adsorption

The compound's derivatives have been used to create metal–organic frameworks (MOFs) for ion adsorption. Wu et al. (2018) synthesized MOFs like Cu(TCPBDA) for efficient lead ion adsorption, highlighting the compound's utility in environmental remediation (Wu et al., 2018).

Luminescent Metal-Organic Frameworks

Additionally, derivatives have been utilized in luminescent metal-organic frameworks for sensing volatile organic compounds. Liu et al. (2015) synthesized a framework using a related tetraphenylethene-based ligand, demonstrating its capability in gas adsorption and sensing (Liu et al., 2015).

properties

IUPAC Name |

4-[4-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]-N-(4-carboxyphenyl)anilino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H28N2O8/c43-37(44)27-5-17-33(18-6-27)41(34-19-7-28(8-20-34)38(45)46)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(10-22-35)39(47)48)36-23-11-30(12-24-36)40(49)50/h1-24H,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBBRSXFIDGCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)N(C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)